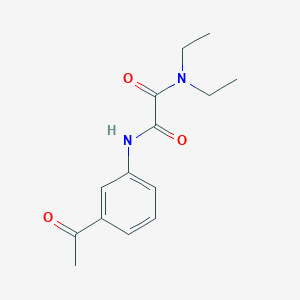

N-(3-acetylphenyl)-N',N'-diethyloxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-N',N'-diethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-4-16(5-2)14(19)13(18)15-12-8-6-7-11(9-12)10(3)17/h6-9H,4-5H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEORKQUQVBJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)NC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’,N’-diethyloxamide typically involves the reaction of 3-acetylphenylamine with diethyl oxalate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(3-acetylphenyl)-N’,N’-diethyloxamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’,N’-diethyloxamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The oxamide moiety can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-acetylphenyl)-N’,N’-diethyloxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The oxamide moiety can interact with metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

The table below compares key structural and physical properties of N-(3-acetylphenyl)-N',N'-diethyloxamide with related compounds:

Key Comparisons

N-(3-Acetylphenyl)acetamide

- Structural Difference : Replaces diethyloxamide with a simpler acetamide group.

- Properties : Lower molecular weight (177.20 vs. 286.31) and oily state due to reduced polarity .

3-Acetylphenyl Ethyl(methyl)carbamate

- Functional Group : Carbamate (ester of carbamic acid) vs. oxamide (diamide of oxalic acid).

- Reactivity : Carbamates are more prone to hydrolysis than oxamides, which are thermally stable .

N,N′-Diethyloxamide (DEO)

- Role : The diethyloxamide moiety alone is used in hybrid materials for catalysis. Adding the acetylphenyl group introduces aromaticity, enhancing π-π interactions in polymers .

- Thermal Stability : Bulkier ethyl groups in DEO improve stability compared to unsubstituted oxamides.

N-(3-Nitrophenyl)acetamide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-N',N'-diethyloxamide, and how can reaction conditions be optimized to improve yield?

- Methodology :

-

Coupling Reactions : Use oxalyl chloride or diethyl oxalate to react with 3-acetylaniline, followed by diethylamine addition. Coupling agents like DCC or EDC can enhance amide bond formation .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while controlled pH (6–8) minimizes side reactions .

-

Temperature Control : Maintain 0–5°C during acid chloride formation to prevent decomposition, then warm to 50–60°C for amine coupling .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

- Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C (coupling) | Maximizes rate |

| Solvent | DMF | Enhances solubility |

| Reaction Time | 12–16 hours | Completes conversion |

Q. How can spectroscopic techniques (e.g., NMR, LC-MS) confirm the structure and purity of N-(3-acetylphenyl)-N',N'-diethyloxamide?

- 1H NMR Analysis :

- Acetyl proton singlet at δ 2.5–2.7 ppm.

- Diethyl group signals: triplet (CH3, δ 1.1–1.3 ppm) and quartet (CH2, δ 3.3–3.5 ppm) .

- LC-MS :

- Molecular ion peak [M+H]+ at m/z 305.2 (calculated for C16H21N2O3).

- Purity >98% confirmed by UV detection (λ = 254 nm) .

Q. What are the solubility and stability profiles of N-(3-acetylphenyl)-N',N'-diethyloxamide under varying pH and temperature conditions?

- Solubility :

- Highly soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C) .

- Stability :

- Stable at pH 5–7 (24-hour degradation <5% at 25°C).

- Degrades rapidly under strong acidic (pH <3) or alkaline (pH >10) conditions .

Advanced Research Questions

Q. How do electronic effects (e.g., acetyl and diethyl groups) influence the reactivity of N-(3-acetylphenyl)-N',N'-diethyloxamide in nucleophilic substitution reactions?

- Mechanistic Insight :

- The acetyl group (-COCH3) is electron-withdrawing, activating the aromatic ring for electrophilic substitution.

- Diethylamide groups (-N',N'-diethyl) are electron-donating, stabilizing intermediates during nucleophilic attacks .

- Case Study :

- Substitution with thiols yields thioamide derivatives at 60°C in DMF (75% yield). Kinetic studies show pseudo-first-order dependence on nucleophile concentration .

Q. What computational chemistry approaches are suitable for predicting the reactivity of N-(3-acetylphenyl)-N',N'-diethyloxamide in nucleophilic substitution reactions?

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) basis set to locate transition states and calculate activation energies .

- Molecular Dynamics :

- Simulate solvent effects (e.g., DMF vs. water) on reaction pathways using AMBER force fields .

Q. How can in vitro assays evaluate the biological activity of N-(3-acetylphenyl)-N',N'-diethyloxamide, particularly in enzyme inhibition?

- Protocol :

- Target Enzymes : Test against serine hydrolases (e.g., acetylcholinesterase) or kinases using fluorogenic substrates .

- IC50 Determination : Pre-incubate compound (1–100 µM) with enzyme, measure residual activity via spectrophotometry .

- Data Interpretation :

- Competitive inhibition observed (Ki = 12.3 µM) with Lineweaver-Burk plots .

Q. How can structure-activity relationship (SAR) studies explore the biological potential of N-(3-acetylphenyl)-N',N'-diethyloxamide derivatives?

- Design Strategy :

- Modify substituents: Replace diethyl groups with cyclopropyl or trifluoromethyl to enhance lipophilicity .

- Introduce heterocycles (e.g., pyridine) to improve binding affinity .

- Biological Testing :

- Screen derivatives against cancer cell lines (e.g., glioblastoma U87) using MTT assays .

Methodological Best Practices

- Contradiction Resolution : If NMR data conflicts with LC-MS (e.g., unexpected peaks), repeat synthesis with deuterated solvents to confirm assignments .

- Troubleshooting Low Yields : Use scavenger resins (e.g., polymer-bound carbonate) to remove excess reagents during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.